molecular formula C10H19N B13618184 1-Methyl-2-azaspiro[4.5]decane

1-Methyl-2-azaspiro[4.5]decane

Cat. No.: B13618184
M. Wt: 153.26 g/mol
InChI Key: LARVYZLHEXEDDQ-UHFFFAOYSA-N
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Description

1-Methyl-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to its simplicity and the availability of starting materials. The reaction proceeds under mild conditions, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-Methyl-2-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-methyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H19N/c1-9-10(7-8-11-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3

InChI Key

LARVYZLHEXEDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCCC2)CCN1

Origin of Product

United States

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